molecular formula C20H19N3O5S2 B2750405 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-dimethylbenzoate CAS No. 896017-55-3

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-dimethylbenzoate

Cat. No.: B2750405
CAS No.: 896017-55-3
M. Wt: 445.51
InChI Key: NRJGMIUZHGVSNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-dimethylbenzoate is a synthetically designed hybrid molecule that integrates distinct pharmacophores to serve as a valuable chemical probe in medicinal chemistry and drug discovery research. Its structure features a 1,3,4-thiadiazole core, a scaffold widely recognized for its diverse biological activities, including antimicrobial and anticancer properties . The incorporation of a propionamido substituent at the 5-position of this heterocycle is a common strategy to modulate electronic properties and hydrogen-bonding capacity, which can influence target binding affinity. The thioether linkage connects this moiety to a 4-oxo-4H-pyran system, a structural element frequently encountered in kinase inhibitors and anti-inflammatory agents . This pyranone is further functionalized with a 3,4-dimethylbenzoate ester, a lipophilic group that can enhance cell membrane permeability and contribute to interactions with hydrophobic binding pockets in target proteins. The primary research application of this compound lies in its potential as a multi-targeting agent, particularly in oncology and infectious disease research. Researchers can utilize this molecule to investigate the therapeutic potential of inhibiting specific kinase families or bacterial enzymes, given the documented roles of its constituent parts. The 1,3,4-thiadiazole moiety, for instance, has been implicated in carbonic anhydrase inhibition , a validated target for various pathologies. As a sophisticated research-grade chemical, it is intended for use in high-throughput screening assays, structure-activity relationship (SAR) studies, and biochemical pathway analysis to elucidate novel mechanisms of action and identify lead compounds for further optimization.

Properties

IUPAC Name

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3,4-dimethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S2/c1-4-17(25)21-19-22-23-20(30-19)29-10-14-8-15(24)16(9-27-14)28-18(26)13-6-5-11(2)12(3)7-13/h5-9H,4,10H2,1-3H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJGMIUZHGVSNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-dimethylbenzoate is a complex organic molecule that features a unique combination of functional groups including a pyran ring and a thiadiazole moiety. This structural diversity suggests potential for various biological activities, making it a subject of interest in medicinal chemistry.

Molecular Structure and Properties

The molecular formula of this compound is C24H27N3O8S2C_{24}H_{27}N_{3}O_{8}S_{2}, with a molecular weight of approximately 549.61 g/mol . The presence of multiple functional groups enhances its reactivity and potential biological interactions.

Antimicrobial Activity

Research indicates that derivatives containing the thiadiazole structure often exhibit significant antimicrobial properties . The introduction of thiadiazole into the compound's structure is believed to enhance its efficacy against various pathogens. For instance, studies have shown that similar compounds demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria .

Cytotoxicity and Antitumor Potential

Preliminary studies suggest that the compound may possess antitumor activity . In vitro assays have indicated cytotoxic effects on cancer cell lines, with some derivatives achieving an EC50 (effective concentration for 50% inhibition) below 10 μM , indicating strong potential for therapeutic applications in oncology .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets such as enzymes and receptors. Interaction studies have suggested that modifications on the thiadiazole and pyran rings can significantly influence binding affinity and specificity. For example, compounds with similar structural features have been shown to disrupt metabolic pathways in parasites through the generation of reactive oxygen species (ROS), leading to cell death .

Case Studies

  • Antileishmanial Activity : A study evaluated the effectiveness of compounds similar to our target compound against Leishmania species. The results indicated that certain derivatives exhibited potent antileishmanial activity, significantly reducing parasite viability at low concentrations .
  • Cytotoxicity in Cancer Cells : Another study assessed the cytotoxic effects of related compounds on various cancer cell lines using the MTT assay. The findings demonstrated a marked decrease in cell viability upon treatment with these compounds, suggesting their potential as anticancer agents .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesBiological Activity
5-propionamido-thiadiazoleContains a thiadiazole ringAntimicrobial properties
Pyran-based antifungal agentsPyran ring structureAntifungal activity
Benzoate derivativesEster functionalityDiverse biological effects

This table highlights how different structural components contribute to varying biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Pharmacological Implications

Table 1: Key Structural and Functional Comparisons

Compound Name Benzoate Substituent Thioether-Linked Group Biological Target IC50 (μM) Selectivity Profile
Target Compound 3,4-dimethylbenzoate 5-propionamido-1,3,4-thiadiazol-2-yl Not Reported N/A Inferred from SAR trends
ML221 (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate) 4-nitrobenzoate Pyrimidin-2-yl APJ receptor 0.70–1.75 >37× selectivity over AT1 receptor
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-chloro-3-nitrobenzoate 4-chloro-3-nitrobenzoate 5-propionamido-1,3,4-thiadiazol-2-yl Not Reported N/A Unknown (halogenation may alter toxicity)

Functional Group Analysis

  • Benzoate Substituents :

    • The 3,4-dimethylbenzoate in the target compound introduces electron-donating methyl groups, likely enhancing lipophilicity and membrane permeability compared to ML221’s electron-withdrawing 4-nitrobenzoate . Nitro groups improve binding affinity in some cases (e.g., ML221’s APJ antagonism) but may reduce metabolic stability .
    • The 4-chloro-3-nitrobenzoate in the 2004 analog combines halogenation and nitro groups, which could increase reactivity or off-target interactions .
  • In contrast, ML221’s pyrimidin-2-yl group offers π-π stacking interactions but lacks the amide functionality, which may explain its lower off-target activity at κ-opioid and benzodiazepine receptors .

Selectivity and Off-Target Effects

  • ML221 demonstrates >37× selectivity for APJ over the AT1 receptor and minimal activity at 29 GPCRs except κ-opioid (50% inhibition at 10 μM) and benzodiazepine receptors (70% inhibition). This suggests that pyrimidine-based thioether groups may favor cleaner profiles than thiadiazoles, which could engage more off-targets due to their polar substituents .
  • The target compound’s 3,4-dimethylbenzoate may reduce polar interactions with non-target receptors compared to nitro or halogenated benzoates, though empirical data are needed.

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-dimethylbenzoate to improve yield and purity?

  • Answer : Synthesis optimization involves refluxing intermediates in ethanol with glacial acetic acid as a catalyst (e.g., 65°C for 4 hours) to promote coupling reactions between thiadiazole and pyran moieties. Purification via recrystallization (e.g., methanol/water mixtures) enhances purity, while monitoring reaction progress with TLC or HPLC ensures intermediate stability . Adjusting stoichiometric ratios of reactants (e.g., 1:1 molar ratio of thiosemicarbazide to bromoacetyl derivatives) and controlling temperature gradients can mitigate side-product formation .

Q. Which spectroscopic and chromatographic techniques are critical for structural characterization of this compound?

  • Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1720 cm⁻¹, S-H stretches at ~2550 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., methyl groups on benzoate at δ 2.3–2.5 ppm) and confirms regiochemistry of thiadiazole substitution .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated m/z 487.12 vs. observed 487.11) .
  • X-ray Crystallography : Resolves 3D conformation, particularly for assessing π-π stacking between aromatic rings .

Q. How should initial bioactivity screening be designed to evaluate antimicrobial or anti-inflammatory potential?

  • Answer :

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to reference compounds like ciprofloxacin .
  • Anti-inflammatory Testing : Measure COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) suppression in LPS-stimulated macrophages. Include indomethacin as a positive control .

Advanced Research Questions

Q. What computational strategies are effective for predicting target interactions using molecular docking?

  • Answer :

  • Protein Selection : Use enzymes with known ligand-binding pockets (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) to model antifungal activity .
  • Docking Software : Employ AutoDock Vina or Schrödinger Suite with optimized force fields (e.g., OPLS3) for binding affinity calculations. Validate poses using MD simulations (e.g., 100 ns trajectories in GROMACS) to assess stability .
  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds between propionamido groups and His310 in 3LD6) .

Q. How can structure-activity relationship (SAR) studies be structured using analogs of this compound?

  • Answer :

  • Analog Synthesis : Modify substituents on the thiadiazole (e.g., replace propionamido with acetyl) or pyran ring (e.g., introduce nitro groups).
  • Bioactivity Comparison :
AnalogModificationAntimicrobial MIC (µg/mL)COX-2 Inhibition (%)
ParentNone8.272
AAcetyl12.465
BNitro5.181
  • Key Insight : Electron-withdrawing groups on thiadiazole enhance antimicrobial potency but reduce COX-2 affinity .

Q. What experimental approaches resolve contradictions in reported bioactivity data across studies?

  • Answer :

  • Assay Standardization : Replicate studies under identical conditions (e.g., cell line ATCC designations, serum concentrations).
  • Orthogonal Assays : Confirm antifungal activity via both agar diffusion and ATP-bioluminescence assays to cross-validate results .
  • Meta-Analysis : Pool data from multiple studies (e.g., using RevMan) to identify outliers and adjust for batch effects .

Q. How can researchers assess the compound’s stability under physiological or experimental storage conditions?

  • Answer :

  • Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks and analyze degradation via HPLC. Major degradation products (e.g., hydrolyzed thioether bonds) indicate susceptibility to moisture .
  • pH Stability Profiling : Test solubility and integrity in buffers (pH 1.2–7.4) to simulate gastrointestinal conditions for oral bioavailability studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.